molecular formula C20H17Cl2N5O6 B11506830 N,N'-bis(5-chloro-2-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxamide

N,N'-bis(5-chloro-2-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B11506830
M. Wt: 494.3 g/mol
InChI Key: ZUOQXWXFVULSQL-UHFFFAOYSA-N
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Description

N,N’-bis(5-chloro-2-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes chloro, methoxy, and nitro functional groups attached to a pyrazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(5-chloro-2-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Functional Groups: The chloro, methoxy, and nitro groups are introduced through specific reactions such as halogenation, methylation, and nitration.

    Formation of the Dicarboxamide: The final step involves the formation of the dicarboxamide moiety through the reaction of the intermediate compound with appropriate amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(5-chloro-2-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to reduce the nitro group to an amine group.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the chloro or methoxy groups.

Scientific Research Applications

N,N’-bis(5-chloro-2-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N’-bis(5-chloro-2-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of functional groups such as nitro and chloro allows it to form specific interactions with target molecules, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(5-chloro-2-methoxyphenyl)terephthalamide
  • N,N’-bis(3-methoxyphenyl)terephthalamide
  • N,N’-bis(2,5-dichlorophenyl)terephthalamide

Uniqueness

N,N’-bis(5-chloro-2-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxamide is unique due to the presence of the pyrazole ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research.

Properties

Molecular Formula

C20H17Cl2N5O6

Molecular Weight

494.3 g/mol

IUPAC Name

3-N,5-N-bis(5-chloro-2-methoxyphenyl)-1-methyl-4-nitropyrazole-3,5-dicarboxamide

InChI

InChI=1S/C20H17Cl2N5O6/c1-26-18(20(29)24-13-9-11(22)5-7-15(13)33-3)17(27(30)31)16(25-26)19(28)23-12-8-10(21)4-6-14(12)32-2/h4-9H,1-3H3,(H,23,28)(H,24,29)

InChI Key

ZUOQXWXFVULSQL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-])C(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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